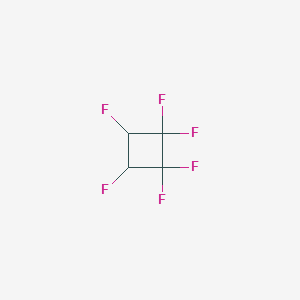

1,1,2,2,3,4-Hexafluorocyclobutane

Description

1,1,2,2,3,4-Hexafluorocyclobutane, with the chemical formula C₄H₂F₆, represents a partially fluorinated cyclobutane (B1203170). The strategic placement of six fluorine atoms on the four-membered ring imparts unique physicochemical properties that are of interest in various fields of chemical research.

The study of fluorinated cyclobutanes is deeply rooted in the broader history of organofluorine chemistry, which gained significant momentum in the mid-20th century. Early research was often driven by the quest for new materials with unique thermal and chemical stability. The development of methods for the synthesis of small, strained fluorinated rings was a significant milestone. One of the primary methods for constructing the cyclobutane core has been the [2+2] cycloaddition reaction. nih.gov This powerful tool in organic synthesis has been widely employed for the creation of cyclobutane derivatives. nih.gov

The synthesis of various fluorinated cyclobutanes and cyclobutenes has been a subject of investigation for decades. acs.org These early synthetic efforts laid the groundwork for the exploration of more complex and specifically substituted compounds like this compound. The unique properties of fluorinated compounds, such as their high thermal stability and distinct electronic nature, have been a continuous driving force for research in this area. acs.orgcaltech.edu

While dedicated research focusing solely on this compound is not extensive, its academic significance can be inferred from the broader interest in fluorinated cyclobutanes. These compounds are recognized as valuable building blocks in medicinal chemistry and materials science. nih.gov The introduction of fluorine atoms can significantly alter the conformational preferences, lipophilicity, and metabolic stability of molecules, making fluorinated cyclobutanes attractive scaffolds for drug design. nih.govacs.org

Current research trajectories in the field of fluorinated cyclobutanes often revolve around their synthesis and the study of their physicochemical properties. A recent 2025 publication on the synthesis and properties of functionalized cis-2-((fluoro)alkyl)cyclobutanes highlights the ongoing interest in this class of molecules. nih.gov This research emphasizes the importance of stereochemistry on the properties of these compounds, a key aspect directly relevant to this compound.

The study of the vibrational spectra of related compounds, such as difluorocyclobutenes, provides insights into the characterization of fluorinated cyclobutane systems. nih.gov Such spectroscopic studies are crucial for understanding the structure and bonding within these strained, fluorinated rings.

The substitution pattern of this compound gives rise to cis and trans stereoisomers, which are expected to exhibit distinct physical and chemical properties. The relative orientation of the hydrogen and fluorine atoms on the cyclobutane ring significantly influences the molecule's dipole moment, conformational preferences, and potential biological activity. nih.gov

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. youtube.com The substituents can occupy either axial or equatorial positions, and the interplay of steric and electronic effects determines the most stable conformation. For disubstituted cyclobutanes, the trans isomer is often more stable than the cis isomer due to reduced steric interactions. youtube.com

The differing properties of cis and trans isomers can be significant. For instance, in a study of 1,2-dichlorohexafluorocyclobutane, the cis and trans isomers showed different convulsant potencies, highlighting how stereochemistry can impact biological activity. caltech.edu While this is a different compound, it underscores the importance of considering isomerism in the study of substituted cyclobutanes.

Below is a table summarizing the available information for the cis and trans isomers of this compound.

| Property | cis-1,1,2,2,3,4-Hexafluorocyclobutane (B1303413) | trans-1,1,2,2,3,4-Hexafluorocyclobutane |

| CAS Number | 22819-47-2 | 23012-94-4 |

| Molecular Formula | C₄H₂F₆ | C₄H₂F₆ |

| Molecular Weight | 164.05 g/mol | 164.05 g/mol |

| Boiling Point | Not available | 26.5 °C at 760 mmHg |

| Density | Not available | 1.5580 g/cm³ |

Further research is necessary to fully characterize both isomers of this compound and to explore their potential applications. The synthesis of stereochemically pure isomers and a detailed investigation of their conformational and electronic properties would be a valuable contribution to the field of organofluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,4-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSLTAIWOIYSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,1,2,2,3,4 Hexafluorocyclobutane

Precursor Chemistry and Synthetic Routes to Halogenated Cyclobutanes

The formation of the cyclobutane (B1203170) ring and the introduction of fluorine and other halogen atoms are critical preliminary steps in the synthesis of 1,1,2,2,3,4-hexafluorocyclobutane. These processes often involve dimerization and subsequent dechlorination reactions.

Dimerization Reactions for Cyclobutane Ring Formation (e.g., Chlorotrifluoroethylene Thermal Dimerization)

The construction of the four-membered cyclobutane ring is a key step, often achieved through a [2+2] cycloaddition reaction of fluoroalkenes. A prominent example is the thermal dimerization of chlorotrifluoroethylene (CTFE). When subjected to elevated temperatures, CTFE undergoes a self-cycloaddition to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. This reaction is a classic example of a thermal [2+2] cycloaddition, a process that is formally forbidden by the Woodward-Hoffmann rules for a concerted pathway but can proceed through a stepwise mechanism involving diradical intermediates.

The thermal dimerization of chlorotrifluoroethylene typically yields a mixture of cis and trans isomers of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. Experimental data has shown that the reaction can result in a product ratio of approximately 56% cis isomer and 44% trans isomer. The formation of these stereoisomers is consistent with a stepwise mechanism where the initial bond formation between two chlorotrifluoroethylene molecules leads to a diradical intermediate. Rotation around the newly formed single bond in this intermediate before ring closure accounts for the formation of both cis and trans products.

Table 1: Isomeric Products of Chlorotrifluoroethylene Thermal Dimerization

| Isomer | Percentage Yield |

| cis-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | 56% |

| trans-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | 44% |

Dechlorination Strategies for Fluorinated Cyclobutenes and Cyclobutanes

Following the formation of the dichlorinated cyclobutane precursor, a dechlorination step is necessary to introduce the unsaturation required for subsequent hydrogenation. This is a common strategy in the synthesis of fluorinated cyclic compounds.

The dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is effectively carried out using a reducing agent, with zinc being a commonly employed metal for this purpose nih.gov. The reaction involves the removal of the two chlorine atoms from the cyclobutane ring, leading to the formation of hexafluorocyclobutene (B1221722) nih.gov. This elimination reaction is driven by the formation of a stable zinc chloride salt. The general reaction is as follows:

C₄F₆Cl₂ + Zn → C₄F₆ + ZnCl₂

This dechlorination step is crucial as it generates the double bond in the cyclobutene ring, which is the target for the subsequent reduction to the desired saturated hexafluorocyclobutane.

Direct Synthesis and Reduction Methodologies for this compound

The direct synthesis of this compound is achieved through the reduction of its unsaturated precursor, hexafluorocyclobutene. This reduction can be accomplished via catalytic hydrogenation or through vapor-phase reaction techniques.

Catalytic Hydrogenation Approaches (e.g., Rhodium and Palladium Catalysis)

Catalytic hydrogenation is a widely used and efficient method for the reduction of carbon-carbon double bonds. In the context of synthesizing this compound, hexafluorocyclobutene is subjected to hydrogenation in the presence of a metal catalyst. Rhodium and palladium are particularly effective catalysts for the hydrogenation of fluorinated alkenes uu.nlnih.govmdpi.com.

Palladium on carbon (Pd/C) is a common heterogeneous catalyst used for such transformations masterorganicchemistry.comuq.edu.au. The reaction involves the adsorption of both the hexafluorocyclobutene and hydrogen gas onto the surface of the palladium catalyst, where the addition of hydrogen across the double bond occurs masterorganicchemistry.comlibretexts.org. Similarly, rhodium-based catalysts, which can be either homogeneous or heterogeneous, are highly active in hydrogenating a wide variety of functional groups, including the C=C bonds in fluorinated compounds uu.nlnih.govmdpi.com. The general reaction is the addition of hydrogen across the double bond of hexafluorocyclobutene to yield the saturated this compound.

The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the efficiency and selectivity of the hydrogenation. For instance, cis-selective hydrogenation of hexafluorobenzene has been achieved using specific rhodium catalysts.

Vapor Phase Reaction Techniques in Saturated Fluorocyclobutane Synthesis

Vapor-phase reactions offer an alternative to liquid-phase synthesis and can be particularly advantageous for certain industrial processes. The synthesis of saturated fluorocyclobutanes can be achieved through vapor-phase hydrogenation of the corresponding fluorinated cyclobutenes.

In this technique, the gaseous reactants, hexafluorocyclobutene and hydrogen, are passed over a heated, solid catalyst bed kataliz.org.ua. This method allows for continuous production and can sometimes offer better control over reaction parameters. For example, the vapor-phase hydrogenation of perfluorocyclopentene over a palladium-alumina catalyst has been shown to yield the corresponding hydrofluoro-cyclopentane. A similar approach can be applied to the hydrogenation of hexafluorocyclobutene to produce this compound in a continuous flow system. The efficiency of the reaction is dependent on factors such as the catalyst, temperature, pressure, and residence time of the reactants in the reactor.

Derivatization and Functionalization Reactions of this compound

The derivatization and functionalization of this compound involve the chemical modification of its C-H bonds. Due to the high strength of C-F bonds, the C-H bonds are the more reactive sites for functionalization in hydrofluorocarbons whiterose.ac.uk. The presence of electron-withdrawing fluorine atoms can influence the reactivity of the adjacent C-H bonds.

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of otherwise inert C-H bonds wikipedia.orgcolumbia.edunih.gov. This approach involves the cleavage of a C-H bond by a metal complex, followed by the formation of a new bond, typically a C-C, C-N, or C-O bond wikipedia.org. While specific examples of the derivatization of this compound are not extensively reported, the principles of C-H activation in hydrofluorocarbons provide a framework for its potential functionalization.

For instance, rhodium and palladium catalysts are known to facilitate C-H activation reactions columbia.edu. The reaction would likely proceed by the coordination of the metal center to the hydrofluorocarbon, followed by oxidative addition into a C-H bond to form a metal-hydride intermediate. This intermediate could then react with various coupling partners to introduce new functional groups onto the cyclobutane ring.

The regioselectivity of such reactions would be an important consideration, as there are two different types of C-H bonds in this compound (at the 3- and 4-positions). The electronic and steric environment around each C-H bond would influence which one is preferentially activated by the metal catalyst.

Advanced Spectroscopic and Analytical Methodologies in 1,1,2,2,3,4 Hexafluorocyclobutane Research

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods provide fundamental insights into the molecular structure and dynamic behavior of 1,1,2,2,3,4-Hexafluorocyclobutane.

Photoelectron Spectroscopy and Photoionization Studies of Fluorinated Cyclobutanes

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. kokoku-intech.com When applied to fluorinated cyclobutanes, PES provides valuable data on their molecular orbital energies. The He(I) photoelectron spectra of related halogenated bicycloalkanes have been measured and analyzed with the aid of molecular orbital calculations to assign ionization bands. rsc.org This approach helps in understanding the effects of fluorine substitution on the electronic environment of the cyclobutane (B1203170) ring.

Photoionization studies, often coupled with time-of-flight mass spectrometry, allow for the determination of electron binding energies. watsonlaserlab.comnih.gov For instance, studies on halogenated complexes have demonstrated the ability to obtain precise electron detachment energies, which are then compared with high-level theoretical calculations to validate the experimental findings. watsonlaserlab.comnih.gov While specific studies on this compound are not extensively detailed in the provided results, the methodologies applied to similar fluorinated and cyclic compounds are directly applicable. kokoku-intech.comrsc.org These techniques are crucial for understanding the intricate electronic effects imparted by multiple fluorine atoms on the cyclobutane framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules, including fluorinated cyclobutanes. researcher.life In particular, ¹⁹F NMR is highly effective for studying these compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov

Research on substituted trifluorochlorocyclobutanes has demonstrated the power of ¹⁹F NMR in assigning the resonances of cis-trans isomers. tandfonline.com By introducing bulky substituents, the conformational equilibrium of the puckered cyclobutane ring can be shifted, aiding in the complete assignment of chemical shifts and coupling constants. tandfonline.comresearchgate.net A key finding in these studies is the dependence of vicinal F-F coupling constants on the dihedral angle, which can even change sign. tandfonline.com This relationship is critical for determining the three-dimensional structure and conformational preferences of the molecule. acs.org

The conformational analysis of fluorinated alkanes using NMR has shown that the introduction of fluorine atoms significantly influences the conformational profile of the molecule. soton.ac.uk For complex spin systems, advanced NMR simulation algorithms are necessary to extract accurate J-coupling constants from second-order spectra. soton.ac.uk These computational methods, combined with experimental NMR data, provide a detailed picture of the conformational landscape of fluorinated compounds. soton.ac.uk

| NMR Parameter | Application in Fluorinated Cyclobutane Analysis | Key Findings |

| ¹⁹F Chemical Shifts | Isomer differentiation and assignment. tandfonline.com | Sensitive to the electronic environment and stereochemistry. |

| H-F Coupling Constants | Assignment of resonances and conformational analysis. researchgate.net | Provides information on through-bond and through-space interactions. |

| Vicinal F-F Coupling Constants | Determination of dihedral angles and ring puckering. tandfonline.com | Can change sign depending on the dihedral angle. tandfonline.com |

Chromatographic and Mass Spectrometric Methodologies for Research Sample Analysis

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound and any potential impurities or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for analyzing volatile and semi-volatile organic compounds. thermofisher.comimist.ma It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. thermofisher.com For the analysis of this compound, GC-MS can be used to assess the purity of a sample by separating it from any starting materials, solvents, or byproducts.

The use of tandem mass spectrometry (GC-MS/MS), particularly with a triple quadrupole mass spectrometer, offers enhanced selectivity and sensitivity. thermofisher.com This is especially valuable for trace analysis, where the detection of minute quantities of impurities is critical. thermofisher.com The high selectivity of selected reaction monitoring (SRM) in GC-MS/MS helps to reduce background interference, leading to excellent signal-to-noise ratios and low detection limits. thermofisher.com While direct analysis of some reactive fluorinated gases by GC-MS can be challenging, methods involving derivatization or specialized injection techniques can be employed. nih.gov

Quantitative Analytical Methodologies for Byproduct and Residual Component Characterization

The synthesis of this compound can potentially lead to the formation of byproducts and the presence of residual starting materials or solvents. Quantitative analytical methods are crucial for characterizing and quantifying these components to ensure the quality and purity of the final product.

GC-MS is a primary tool for this purpose, allowing for the identification and quantification of various organic compounds. nih.govresearchgate.net Method validation is a critical step to ensure the accuracy, precision, and reliability of the quantitative data. nih.gov This typically involves assessing parameters such as linearity, accuracy, and precision. nih.gov For complex mixtures, the development of a robust GC-MS method is essential for the complete characterization of all components. nih.gov The combination of retention time data from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of byproducts.

| Analytical Technique | Application | Key Advantages |

| GC-MS | Purity assessment, identification of major components. thermofisher.comimist.ma | Robust, widely available, provides structural information. thermofisher.com |

| GC-MS/MS | Trace analysis of impurities and byproducts. thermofisher.com | High selectivity and sensitivity, low detection limits. thermofisher.com |

| Quantitative GC-MS | Accurate quantification of byproducts and residual components. nih.gov | Allows for precise determination of sample purity. nih.gov |

Computational and Theoretical Chemistry Investigations of 1,1,2,2,3,4 Hexafluorocyclobutane

Quantum Mechanical and Density Functional Theory (DFT) Studies of Molecular Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the three-dimensional arrangement of atoms in a molecule and the underlying electronic factors that govern its geometry. For 1,1,2,2,3,4-Hexafluorocyclobutane, these studies provide fundamental insights into its preferred shapes and the nature of its chemical bonds.

Conformational Energy Landscapes and Isomer Stability Analysis

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. The substitution pattern of this compound, with both geminal and vicinal fluorine atoms, leads to a complex conformational energy landscape. Different puckered conformations, characterized by the puckering angle and the axial or equatorial positions of the substituents, will have varying energies.

Computational studies on related CF₃-substituted cyclobutanes have shown a preference for the trifluoromethyl group to occupy an axial position in many cases, with the cyclobutane ring exhibiting a puckering angle in the range of 158–175°, indicating a nearly flat ring structure. For this compound, the relative energies of different conformers would be determined by a balance of steric hindrance between the fluorine and hydrogen atoms and electrostatic interactions.

A comprehensive isomer stability analysis would involve comparing the computed energies of this compound with other possible isomers of C₄H₂F₆. This analysis, typically performed using high-level DFT or ab initio methods, would identify the most thermodynamically stable arrangement of fluorine and hydrogen atoms on the cyclobutane ring.

Table 1: Representative Conformational Data for Substituted Cyclobutanes

| Substituent | Preferred Position | Cyclobutane Puckering Angle (γ) |

|---|

Note: This data is for CF₃-substituted cyclobutanes and serves as a reference for the expected conformational behavior of fluorinated cyclobutanes.

Electronic Structure and Bonding Analysis in Fluorinated Cyclobutane Systems

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms. This leads to a strong polarization of the C-F bonds, with a partial positive charge on the carbon atoms and a partial negative charge on the fluorine atoms. This charge distribution has a profound effect on the molecule's reactivity and intermolecular interactions.

Computational studies on the radical anion of octafluorocyclobutane (B90634) (c-C₄F₈⁻), a related perfluorinated system, revealed a planar ring structure with delocalized electron density. While this compound is a neutral molecule, the insights from its perfluorinated counterpart suggest that the fluorine substituents will have a substantial impact on the molecular orbitals of the cyclobutane ring.

A detailed bonding analysis, using techniques such as Natural Bond Orbital (NBO) analysis, would quantify the charge distribution, analyze hyperconjugative interactions, and provide a more nuanced understanding of the C-C and C-F bonds within the molecule.

Thermochemical Properties and Reaction Energetics from Theoretical Calculations

Theoretical calculations are invaluable for determining the thermochemical properties of molecules, which are crucial for understanding their stability and behavior in chemical reactions.

Computational Determination of Enthalpies of Formation and Bond Dissociation Energies

The enthalpy of formation (ΔHf°) is a key measure of a molecule's thermodynamic stability. For fluorinated hydrocarbons, various computational methods like G4 theory and DFT methods (e.g., B3LYP) are employed to calculate this value through the use of isodesmic reactions. These reactions involve a formal exchange of bonds with a set of reference molecules for which accurate experimental or computational data is available, leading to a cancellation of errors in the calculations.

The bond dissociation energy (BDE) quantifies the energy required to break a specific bond. The C-F bond is known to be one of the strongest single bonds in organic chemistry, with a BDE of up to 130 kcal/mol. In this compound, the BDEs of the various C-H and C-F bonds would be influenced by their specific chemical environment, including the presence of adjacent fluorine atoms.

Table 2: Representative Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) |

|---|---|

| CH₃-F | 115 |

| CH₃-H | 104.9 |

| CH₃-Cl | 83.7 |

| CH₃-Br | 72.1 |

Note: This table provides a comparison of the C-F bond strength with other carbon-halogen and carbon-hydrogen bonds in a simple methyl system.

Theoretical Estimation of Heat Capacities and Entropies

Theoretical calculations can also provide reliable estimates of heat capacities (Cp) and entropies (S°) for molecules in the gas phase. These properties are determined from the calculated vibrational frequencies of the molecule. For this compound, the calculation of its vibrational modes would allow for the determination of its heat capacity at different temperatures and its standard molar entropy. These values are essential for predicting the thermodynamics of reactions involving this compound.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and thereby elucidate the step-by-step mechanism of a reaction.

For this compound, computational studies could investigate various potential reactions, such as thermal decomposition, dehydrofluorination, or reactions with radicals. These studies would involve locating the transition state structures for each elementary step and calculating the activation energies. This information is critical for understanding the reactivity of the molecule and predicting the products of its reactions under different conditions. Furthermore, computational methods can be used to calculate reaction rate constants, providing a quantitative measure of how fast a reaction will proceed.

Transition State Analysis and Reaction Path Hamiltonian Approaches

Transition state theory is a cornerstone of chemical kinetics, providing a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. For a reaction such as the [2+2] cycloaddition of tetrafluoroethylene (B6358150) and 1,2-difluoroethene (B157984) to form this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry. Analysis of this structure would reveal key information about bond formation and breaking, as well as the electronic and steric factors governing the reaction barrier.

The reaction path Hamiltonian, an extension of transition state theory, offers a more dynamic picture of the reaction. It describes the potential energy surface in the vicinity of the reaction path, treating the system's motion along this path and the vibrational modes perpendicular to it. This approach allows for the calculation of reaction rate constants and the study of energy flow during the reaction. For the formation of this compound, a reaction path Hamiltonian analysis would elucidate how energy is distributed among the vibrational modes of the newly formed cyclobutane ring, providing insights into the reaction dynamics beyond a static transition state picture.

However, specific computational data, such as optimized transition state geometries, vibrational frequencies, and energy barriers for the formation of this compound, are not available in the reviewed literature.

Spin-Crossover Transitions in Fluorocycloaddition Processes

Spin-crossover is a phenomenon typically observed in transition metal complexes where the spin state of the metal center can be switched between low-spin and high-spin states by external stimuli like temperature, pressure, or light. This change in spin state is accompanied by changes in magnetic and optical properties.

The concept of spin-crossover in the context of a purely organic fluorocycloaddition reaction, such as the formation of this compound, is not a conventional area of study. Such reactions typically proceed through a singlet or diradical (triplet) potential energy surface. A change in spin state during the reaction, known as a spin-forbidden process, would involve intersystem crossing. While computational studies can investigate the crossing points of different spin state potential energy surfaces, there is no indication in the available literature that the cycloaddition leading to this compound exhibits the characteristics of a spin-crossover transition. Research in this area for fluorinated organic molecules is not apparent.

Environmental and Atmospheric Chemistry Research of 1,1,2,2,3,4 Hexafluorocyclobutane

Atmospheric Degradation Mechanisms and Pathways

The atmospheric persistence of a compound is primarily determined by its susceptibility to degradation through photolysis and reactions with atmospheric oxidants.

Photolysis and Reaction with Atmospheric Oxidants

For many fluorinated compounds, the primary atmospheric degradation pathway is reaction with hydroxyl (OH) radicals. fluorocarbons.org The presence of hydrogen atoms in hydrofluorocarbons (HFCs) makes them susceptible to attack by OH radicals, which is the dominant removal process for most HFCs in the troposphere. fluorocarbons.org In contrast, fully fluorinated compounds (perfluorocarbons or PFCs) are much more resistant to this type of degradation and consequently have very long atmospheric lifetimes. ipcc.ch

Given that 1,1,2,2,3,4-Hexafluorocyclobutane is a hydrofluorocarbon, its primary atmospheric loss process is expected to be its reaction with OH radicals. Research on other cyclic HFCs, such as 1-trifluoromethyl-1,2,2-trifluorocyclobutane, has shown that reaction with OH radicals is the main determinant of its atmospheric lifetime.

Reactions with other atmospheric oxidants, such as ozone (O3) and chlorine atoms (Cl), are generally considered to be of minor importance for the atmospheric degradation of HFCs compared to the reaction with OH radicals. rsc.org For example, rate coefficient upper-limits for the reaction of O3 with (E)- and (Z)-1,2-dichlorohexafluorocyclobutane were found to be very low. researchgate.net

Determination of Atmospheric Lifetimes and Degradation Kinetics

The atmospheric lifetime of a compound is a crucial factor in determining its potential environmental impact, including its global warming potential. This lifetime is inversely proportional to the rate of its reaction with atmospheric oxidants, primarily OH radicals for HFCs. fluorocarbons.org The degradation kinetics of these reactions are typically studied in laboratory settings using techniques like the relative rate method. researchgate.net

While no specific kinetic data exists for this compound, data from analogous compounds can provide an estimate. For instance, the atmospheric lifetime of hexafluorocyclobutene (B1221722), a related cyclic fluorocarbon, was estimated to be 135 days, primarily determined by its reaction with OH radicals. researchgate.net It is important to note that the presence of a double bond in hexafluorocyclobutene makes it significantly more reactive than a saturated compound like this compound would be. fluorocarbons.org Therefore, the atmospheric lifetime of this compound is expected to be considerably longer.

The table below presents atmospheric lifetimes and reaction rate constants with OH radicals for several related fluorinated compounds, illustrating the range of values that might be expected.

Table 1: Atmospheric Lifetimes and OH Radical Reaction Rate Constants for Selected Fluorinated Compounds

| Compound | k(OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

|---|---|---|---|

| Hexafluorocyclobutene | (8.6 ± 1.6) x 10⁻¹⁴ | 135 days | researchgate.net |

| Octafluorocyclopentene | (1.01 ± 0.16) x 10⁻¹³ | 104 days | researchgate.net |

| HFC-134a (CF₃CH₂F) | - | 13.8 years | ipcc.ch |

| HFC-152a (CH₃CHF₂) | - | 1.4 years | ipcc.ch |

Atmospheric Transport and Fate Modeling of Fluorinated Compounds

Understanding the movement and ultimate fate of fluorinated compounds in the atmosphere relies heavily on the use of sophisticated computer models.

Application of Two-Dimensional Transport and Chemistry Models

Two-dimensional (2-D) atmospheric transport and chemistry models are essential tools for simulating the global distribution and lifetime of long-lived gases like many fluorinated compounds. jh.edunasa.gov These models represent the atmosphere in terms of latitude and altitude, averaging over longitude. nasa.gov They incorporate key atmospheric processes, including:

Transport: The movement of compounds by large-scale atmospheric circulation patterns (winds). nasa.gov

Chemistry: The chemical reactions that lead to the degradation of the compound, such as reactions with OH radicals. nasa.gov

Photodissociation: The breakdown of the compound by solar radiation. nasa.gov

Evaluation of Atmospheric Transport Models for Perfluorinated and Halogenated Species

The accuracy of atmospheric transport models is continually evaluated by comparing their outputs with real-world measurements of trace gases in the atmosphere. researchgate.net For perfluorinated and other halogenated species, this involves comparing modeled concentrations with data collected from global monitoring networks. researchgate.net

Discrepancies between model predictions and observations can point to uncertainties in our understanding of the compound's emissions, its chemical loss processes, or the atmospheric transport pathways themselves. nih.gov For example, if a model underestimates the concentration of a compound in a remote region like the Arctic, it may indicate that the model is not accurately representing long-range transport processes. researchgate.net

Efforts are ongoing to improve these models by incorporating more detailed chemical mechanisms and more accurate representations of atmospheric dynamics. iaqm.co.uk For instance, some models are now being developed to explicitly account for the partitioning of fluorinated compounds between the gas and aerosol phases, which can significantly impact their transport and deposition. nih.goviaqm.co.uk

Methodologies for Environmental Behavior Assessment of Fluorinated Chemical Compounds

A variety of methods are employed to assess the potential environmental impact of fluorinated compounds. These range from laboratory-based experiments to large-scale atmospheric modeling.

A fundamental step in assessing the environmental behavior of a new fluorinated compound is to determine its key physicochemical properties, such as its vapor pressure, water solubility, and partitioning coefficients. toxicdocs.org These properties govern how the compound will move between different environmental compartments (air, water, soil).

Laboratory studies are crucial for determining the rates of key degradation reactions. researchgate.net The relative rate method is a common technique used to measure the rate constant for the reaction of a compound with OH radicals. researchgate.net In this method, the decay of the target compound is measured relative to a reference compound whose reaction rate with OH is well-known.

Once the fundamental chemical and physical properties are known, this information can be incorporated into atmospheric models to predict the compound's environmental fate and transport on a larger scale. researchgate.netnih.gov These models can estimate the compound's atmospheric lifetime, its global warming potential, and its potential to contribute to the contamination of remote ecosystems. researchgate.netresearchgate.net

Finally, environmental monitoring programs play a vital role in validating the predictions of these models and in detecting the presence of new fluorinated compounds in the environment. researchgate.net These programs involve collecting samples of air, water, soil, and biota from various locations around the globe and analyzing them for the presence of these chemicals. researchgate.netnih.gov

Conceptual Frameworks for Environmental Impact Evaluation in Chemical Research

A comprehensive environmental impact evaluation typically encompasses several key stages, beginning with hazard identification. This stage involves determining the intrinsic hazardous properties of a substance, such as its potential for persistence, bioaccumulation, and toxicity (PBT). nih.gov For fluorinated compounds, a significant concern is their high persistence in the environment due to the strength of the carbon-fluorine bond. nih.gov

Following hazard identification, exposure assessment is conducted. This involves estimating the concentration of the chemical that environmental receptors (e.g., aquatic life, terrestrial organisms, humans) may be exposed to. This assessment considers the chemical's sources, release pathways, environmental fate and transport, and the populations or ecosystems that may come into contact with it. unison.mx The potential for long-range environmental transport is a critical factor for persistent chemicals, as it can lead to contamination in remote areas far from the original source. nih.gov

The next step is the dose-response assessment, which establishes the relationship between the dose of the chemical and the incidence of adverse effects in exposed populations. Finally, risk characterization integrates the information from the hazard identification, exposure assessment, and dose-response assessment to estimate the probability and magnitude of adverse effects occurring in environmental populations under specific exposure conditions. unison.mx

Several international and national bodies have developed frameworks for chemical risk assessment. For instance, the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation provides a comprehensive framework for the assessment and management of chemical risks. nih.gov Similarly, the United States Environmental Protection Agency (EPA) has established various frameworks and guidelines for risk assessment of chemical substances. nih.gov These frameworks often incorporate a tiered approach, where the level of assessment becomes more detailed as concerns about the chemical's risk increase.

The application of these frameworks to fluorinated compounds requires careful consideration of their unique properties. Their persistence necessitates a long-term perspective in risk assessment, and their potential to bioaccumulate in certain food webs requires detailed investigation. nih.gov While case studies exist for well-known fluorinated compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), there is a notable lack of specific environmental impact evaluations for many other fluorinated substances, including this compound, in the public domain. nih.gov

Below is an interactive data table illustrating the core components of a conceptual framework for environmental impact evaluation.

Table 1: Core Components of a Conceptual Framework for Environmental Impact Evaluation

| Component | Description | Relevance to Fluorinated Compounds |

| Hazard Identification | Determining the intrinsic adverse properties of a chemical. | High persistence due to the C-F bond strength is a key hazard. nih.gov |

| Exposure Assessment | Estimating the concentration of a chemical that environmental receptors are exposed to. | Potential for long-range atmospheric transport and persistence in various environmental media. nih.govenvirocomp.com |

| Dose-Response Assessment | Characterizing the relationship between the dose and the adverse effect. | Data is often limited for many individual fluorinated compounds. |

| Risk Characterization | Integrating hazard, exposure, and dose-response data to estimate risk. | The high persistence can lead to increasing environmental concentrations and long-term risks. nih.gov |

Advanced Analytical Approaches for Environmental Monitoring of Fluorinated Substances

The accurate and sensitive detection of fluorinated substances in various environmental matrices is crucial for effective monitoring and risk assessment. Given the diverse range of these compounds and their often low concentrations in the environment, advanced analytical techniques are required. While specific validated methods for the routine environmental monitoring of this compound are not widely documented, the general approaches used for other volatile and semi-volatile fluorinated compounds are applicable.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds, including many fluorinated substances. researchgate.net This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing a high degree of specificity. For trace-level analysis, tandem mass spectrometry (GC-MS/MS) can be employed to enhance sensitivity and reduce matrix interference. nih.gov The analysis of highly fluorinated compounds by GC-MS can sometimes be challenging due to their thermal stability and potential for interactions with the chromatographic column. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for less volatile and more polar fluorinated compounds, such as perfluoroalkyl acids (PFAAs). nih.gov This method separates compounds in the liquid phase before their detection by mass spectrometry. The use of different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the analysis of a wide range of fluorinated substances. nih.gov

Sample preparation is a critical step in the analysis of environmental samples, as it is necessary to extract and concentrate the target analytes from complex matrices such as water, soil, and air. Techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are commonly used to isolate fluorinated compounds before instrumental analysis. pharmig.org.uk

For atmospheric monitoring, whole-air sampling followed by GC-MS analysis is a common approach for volatile fluorinated compounds. lookchem.com Passive air samplers can also be used for long-term monitoring to assess average concentrations over time.

The development of analytical methods for emerging fluorinated compounds, including this compound, is an ongoing area of research. A significant challenge is the lack of commercially available analytical standards for many of these substances, which is essential for accurate quantification. acs.org

Below is an interactive data table summarizing advanced analytical approaches for the environmental monitoring of fluorinated substances.

Table 2: Advanced Analytical Approaches for Environmental Monitoring of Fluorinated Substances

| Analytical Technique | Principle | Applicable Fluorinated Compounds | Key Advantages | Challenges |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, detection by mass analysis. | Volatile and semi-volatile fluorinated compounds. | High specificity and sensitivity, well-established for many compounds. researchgate.net | Potential for thermal degradation or column interactions. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation in the liquid phase, detection by mass analysis. | A wide range of polar and non-polar fluorinated compounds, including PFAAs. | High sensitivity and specificity, suitable for non-volatile compounds. nih.gov | Matrix effects can influence ionization efficiency. |

| Solid-Phase Extraction (SPE) | Extraction and concentration of analytes from a liquid sample onto a solid sorbent. | Broad range of fluorinated compounds in aqueous samples. | Effective for sample cleanup and pre-concentration. pharmig.org.uk | Sorbent selection is critical for efficient extraction. |

| Solid-Phase Microextraction (SPME) | Extraction using a coated fiber, followed by thermal desorption or solvent elution. | Volatile and semi-volatile fluorinated compounds in air and water. | Solvent-free, simple, and can be automated. | Fiber coating selection and calibration can be complex. |

Advanced Materials and Polymer Science Research Involving 1,1,2,2,3,4 Hexafluorocyclobutane

1,1,2,2,3,4-Hexafluorocyclobutane as a Monomer and Precursor in Polymerization Research

While this compound itself is the resulting cyclic structure, its formation is the cornerstone of a significant class of polymerization reactions. The research focuses on using monomers that, upon polymerization, generate the hexafluorocyclobutane ring as a key linkage in the polymer chain.

A prominent method for synthesizing polymers containing the this compound moiety is through the thermal [2+2] cycloaddition of aryl trifluorovinyl ether (TFVE) monomers. nih.govresearchgate.net This polymerization proceeds via a free-radical mediated, step-growth mechanism at temperatures typically above 150°C, without the need for any initiators or catalysts. nih.govresearchgate.net The process involves the head-to-tail cyclodimerization of the trifluorovinyl ether groups to form the stable 1,2-disubstituted perfluorocyclobutyl ring. psu.edu This versatile reaction allows for the creation of a wide array of linear, branched, and cross-linked polymers. researchgate.net

The general scheme for this polymerization can be represented as the reaction of two TFVE-functionalized aromatic monomers (Ar-O-CF=CF₂) to form a polymer with -[Ar-O-(CF-CF₂)₂-O-Ar]- repeat units, where the (CF-CF₂)₂ represents the perfluorocyclobutyl ring.

Key Features of Thermal Cycloaddition for PFCB Polymer Synthesis:

| Feature | Description |

|---|---|

| Reaction Type | [2+2] Cycloaddition |

| Monomers | Aryl trifluorovinyl ethers (TFVE) |

| Reaction Condition | Thermal, typically >150°C |

| Catalyst/Initiator | Not required |

| Mechanism | Free-radical mediated step-growth |

| Product | Perfluorocyclobutyl (PFCB) aryl ether polymers |

The properties of PFCB polymers can be precisely tailored by modifying the chemical structure of the aromatic monomers used in their synthesis. This has been a significant area of research, leading to materials designed for specific high-performance applications.

The introduction of different aromatic units between the PFCB rings influences key polymer properties such as the glass transition temperature (Tg), thermal stability, and optical and dielectric properties. epa.govrsc.org For instance, incorporating rigid structures like naphthalene (B1677914) into the polymer backbone can lead to a higher glass transition temperature. epa.gov Naphthalene-based PFCB polymers have been shown to exhibit Tg values in the range of 106-144°C and maintain thermal stability at temperatures up to 400°C. epa.gov

The relationship between the monomer structure and the resulting polymer properties is a critical aspect of fluoropolymer engineering. By strategically selecting the aromatic component, researchers can fine-tune the final material's characteristics.

Selected Properties of Different PFCB Polymers:

| Aromatic Monomer Component | Resulting Polymer Property | Reference |

|---|---|---|

| Biphenyl | High thermal stability, good processability | nih.gov |

| Naphthalene | High glass transition temperature (106-144°C) | epa.gov |

| Siloxane | Increased flexibility, elastomeric properties | psu.edu |

Research into Novel Fluorinated Materials via Controlled Derivatization

The versatility of the PFCB polymer platform extends to the development of novel fluorinated materials through controlled derivatization. This involves either the copolymerization of TFVE monomers with other functional monomers or the post-polymerization modification of the PFCB polymer.

One area of research has focused on creating hybrid materials by incorporating other chemical functionalities into the PFCB backbone. For example, the synthesis of siloxane-containing PFCB aromatic polyethers has been achieved by creating monomers that contain both a trifluorovinyl ether group and a siloxane linkage. psu.edu The resulting polymers exhibit a unique combination of properties, including the thermal stability of PFCB polymers and the flexibility of polysiloxanes, making them suitable for applications as high-performance elastomers. psu.edu

Furthermore, PFCB polymers have been functionalized to create materials for specific applications such as fuel cell membranes and superhydrophobic surfaces. nih.gov For instance, the introduction of sulfonic acid groups into the aromatic portion of the polymer can impart proton conductivity, a key requirement for proton exchange membranes in fuel cells. The inherent hydrophobicity of the fluorinated backbone, combined with surface texturing, can also be exploited to create materials with extreme water-repellency. nih.gov These examples highlight the broad scope for creating novel fluorinated materials by leveraging the robust chemistry of PFCB polymers.

Future Research Directions and Emerging Areas in 1,1,2,2,3,4 Hexafluorocyclobutane Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional methods for synthesizing fluorinated compounds often rely on harsh reagents and energy-intensive conditions, which are environmentally burdensome. A primary focus of future research is the development of sustainable and green synthetic routes to 1,1,2,2,3,4-hexafluorocyclobutane and other fluorinated cyclobutanes.

Key research thrusts in this area include:

Photochemical Synthesis: Leveraging visible light as a renewable energy source represents a significant advancement in green chemistry. rsc.org A novel photochemical protocol has been introduced for the selective difluoromethylation of bicyclobutanes using green solvents, demonstrating high atom economy and chemo-selectivity. rsc.org This approach minimizes the need for aggressive fluorinating agents and offers a pathway for direct and controlled functionalization, a principle that could be adapted for the synthesis of hexafluorocyclobutane derivatives.

Biocatalysis: The use of enzymes and engineered proteins as catalysts is a cornerstone of green chemistry. While the biocatalytic synthesis of fluorinated cyclobutanes is still a nascent field, research into the stereoselective synthesis of fluorinated cyclopropanes using engineered myoglobin-based catalysts showcases the potential of this strategy. utdallas.edu These biocatalysts can achieve remarkable diastereo- and enantiocontrol, a feat that is often challenging with traditional chemocatalytic methods. utdallas.edu Future work will likely focus on discovering or engineering enzymes capable of catalyzing the cyclization or fluorination steps required for cyclobutane (B1203170) synthesis.

Efficient Fluorination of Precursors: Researchers are exploring more efficient methods for fluorinating cyclobutane precursors. The use of sulfur tetrafluoride (SF₄) to convert cyclobutane carboxylic acids into trifluoromethyl cyclobutanes has been shown to be effective for a wide range of substrates, including those relevant to medicinal chemistry. acs.org Optimizing these reactions to improve yield and reduce the use of hazardous reagents is an ongoing goal.

Catalytic Hydroboration: A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a versatile platform for synthesizing a variety of chiral fluorinated cyclobutane derivatives. nih.gov This method allows for excellent control over regio- and enantioselectivity, highlighting a pathway toward valuable, complex molecules from simpler fluorinated feedstocks. nih.gov

Table 1: Emerging Green Synthetic Strategies for Fluorinated Cycloalkanes

| Synthetic Strategy | Key Features | Potential Application for Hexafluorocyclobutane | Relevant Research |

|---|---|---|---|

| Photochemical Functionalization | Uses visible light; high atom economy; green solvents. | Direct, selective functionalization of cyclobutane rings under mild conditions. | rsc.org |

| Biocatalysis | High stereoselectivity; mild reaction conditions; renewable catalysts. | Enantioselective synthesis of chiral fluorinated cyclobutane building blocks. | utdallas.edu |

| Efficient Precursor Fluorination | Direct conversion of functional groups (e.g., -COOH to -CF₃). | Rapid access to trifluoromethyl-substituted cyclobutanes from readily available acids. | acs.org |

| Asymmetric Catalytic Hydroboration | High regio- and enantioselectivity; creates versatile borylated intermediates. | Synthesis of diverse, enantioenriched fluorinated cyclobutane derivatives. | nih.gov |

Integration of Advanced Spectroscopic and In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The integration of advanced spectroscopic techniques, particularly for in situ analysis, is a key emerging area.

Future research will likely involve:

Multinuclear NMR Spectroscopy: While standard for characterization, advanced NMR techniques are being used more extensively for mechanistic investigations. Thorough analysis using ¹H, ¹⁹F, and ¹³C NMR is fundamental for confirming the structure of complex fluorinated cyclobutanes. acs.org Furthermore, studying reaction intermediates and transition states provides invaluable mechanistic insight. For example, NMR analysis of fluorinated N-heterocyclic carbenes has revealed unexpected electronic effects of fluorine substituents. acs.org

In Situ Monitoring: Techniques that allow for the real-time monitoring of reactions are critical. In situ NMR spectroscopy, for instance, can be used to study reactions as they occur within the NMR tube, providing data on reaction kinetics, intermediates, and byproducts. capes.gov.br Applying such transient methods to the synthesis of fluorinated cyclobutanes could elucidate complex reaction pathways, such as those involved in cycloaddition reactions. mdpi.comnih.gov

Computational Chemistry: The combination of experimental spectroscopic data with high-level computational calculations provides a powerful tool for mechanistic elucidation. Density Functional Theory (DFT) and other computational methods can model reaction pathways, predict spectroscopic properties, and explain observed selectivities. acs.org This synergy is essential for understanding the subtle electronic effects that fluorine atoms exert on reaction centers.

Deuterium Labeling Studies: Isotope labeling is a classic method for probing reaction mechanisms. Deuterium-labeling experiments, coupled with spectroscopic analysis, can help trace the path of atoms throughout a reaction, as demonstrated in studies of the double indolylation of gem-difluorocyclopropanes. acs.org

Table 2: Advanced Spectroscopic and Mechanistic Tools in Fluorocyclobutane Chemistry

| Technique | Type of Information Provided | Relevance to this compound |

|---|---|---|

| Multinuclear NMR (¹H, ¹⁹F, ¹³C) | Structural confirmation, electronic environment of nuclei, stereochemistry. | Unambiguous characterization of isomers and conformers; probing electronic effects of fluorine. |

| In Situ NMR Spectroscopy | Real-time tracking of reactants, intermediates, and products; kinetic data. | Elucidation of complex reaction mechanisms for synthesis and reactivity. |

| Computational Modeling (e.g., DFT) | Reaction energy profiles, transition state geometries, predicted spectroscopic data. | Rationalizing observed reactivity and selectivity; guiding experimental design. |

| Isotope Labeling Studies | Tracing atomic pathways, identifying bond-breaking and bond-forming steps. | Confirming proposed reaction mechanisms, such as elimination or addition pathways. |

Refined Atmospheric and Environmental Fate Modeling with Enhanced Resolution

The high stability of the carbon-fluorine bond means that many fluorinated compounds are persistent in the environment. numberanalytics.com Understanding the atmospheric and environmental fate of this compound is critical for assessing its environmental impact. To date, there is limited specific data for this compound, making this a vital area for future research.

Key research objectives include:

Determining Atmospheric Lifetimes: The primary removal pathway for hydrofluorocarbons (HFCs) in the atmosphere is reaction with hydroxyl (OH) radicals. nih.govdtu.dk Experimental studies are needed to measure the rate constants for the reaction of this compound with OH radicals and other atmospheric oxidants like chlorine atoms. nih.govresearchgate.net This data is essential for calculating the compound's atmospheric lifetime.

Identifying Degradation Products: Once the initial reaction occurs, it is crucial to identify the subsequent degradation products. These products could themselves be of environmental concern. The atmospheric degradation of related compounds like hydrofluoroethers has been studied, providing a template for the types of products that might be formed. dtu.dkresearchgate.net

Global Warming Potential (GWP) Calculation: The GWP of a compound depends on its atmospheric lifetime and its ability to absorb infrared radiation. The infrared absorption cross-section of this compound must be measured experimentally to calculate its GWP accurately. nih.gov

Modeling Transport and Deposition: Polyfluorinated chemicals can undergo long-range atmospheric transport, leading to their deposition in remote ecosystems. dioxin20xx.orgnih.gov Models are needed to predict the transport and deposition patterns of this compound and its degradation products, assessing their potential for bioaccumulation in soil and water. numberanalytics.comnih.gov

Table 3: Key Parameters for Environmental Fate Modeling of Fluorinated Compounds

| Parameter | Importance | Example Data (for related Hydrofluoroethers) |

|---|---|---|

| OH Radical Reaction Rate Constant (k_OH) | Determines atmospheric lifetime. | k(OH + CF₃CH₂OCHF₂) = (9.1 ± 1.1) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ nih.gov |

| Atmospheric Lifetime (τ_atm) | Indicates persistence in the atmosphere. | Lifetimes for some hydrofluoroethers range from a few months to over 100 years. nih.gov |

| Infrared Absorption Cross-Section | Needed to calculate radiative efficiency and GWP. | Measured across the infrared spectrum for specific compounds. nih.govresearchgate.net |

| Global Warming Potential (GWP) | Quantifies contribution to climate change relative to CO₂. | Varies widely depending on lifetime and IR absorption. |

Exploration of Novel Chemical Reactivity and Catalytic Pathways for Fluorinated Cyclobutanes

The strength of C-F bonds makes fluorinated compounds relatively inert, but also presents a challenge for their chemical modification. A major frontier in organofluorine chemistry is the development of catalytic methods to selectively activate and functionalize C-F bonds.

Emerging areas of exploration include:

Catalytic C-F Bond Activation: Developing catalysts that can selectively cleave a C-F bond in a polyfluorinated system is a "holy grail" of fluorine chemistry. researchgate.net Research has shown that nickel complexes can catalyze the cross-coupling of aryl fluorides, and methods for the selective reduction of a single C-F bond in a CF₃ group are being developed. nih.govrsc.org Applying these principles to the C(sp³)-F bonds in hexafluorocyclobutane could open up a vast new area of reactivity, allowing for its conversion into a wide array of functionalized derivatives.

Hydrodefluorination: The catalytic hydrodefluorination (replacement of F with H) of fluoroalkyl groups using highly Lewis acidic silyl (B83357) cations has been demonstrated. nih.gov Such strategies could be employed to selectively reduce the fluorine content of this compound, providing access to a family of partially fluorinated cyclobutanes.

Use as a Synthetic Building Block: Fluorinated cyclobutanes can serve as unique building blocks in organic synthesis. For example, CF₃-cyclobutanes have been evaluated as bioisosteres for the bulky tert-butyl group in medicinal chemistry, a role that can significantly alter a drug candidate's metabolic stability and physical properties. acs.org

Transition-Metal-Free Transformations: While transition metals are often key to C-F activation, developing metal-free methods is highly desirable from a sustainability and cost perspective. Base-mediated, transition-metal-free reactions have been developed for related fluorinated cyclopropanes, suggesting that similar pathways could be explored for cyclobutane systems. acs.org

Table 4: Novel Reactivity and Catalytic Pathways

| Research Area | Description | Significance for Fluorinated Cyclobutanes |

|---|---|---|

| Catalytic C-F Activation | Selective cleavage and functionalization of C-F bonds using transition metal catalysts. | Enables conversion of inert fluorocyclobutanes into diverse, valuable products. researchgate.netrsc.org |

| Catalytic Hydrodefluorination | Selective replacement of fluorine atoms with hydrogen. | Provides access to partially fluorinated cyclobutanes with tailored properties. nih.gov |

| Medicinal Chemistry Scaffolds | Using the fluorinated cyclobutane core as a structural motif in bioactive molecules. | The CF₃-cyclobutane group can act as a metabolically stable analogue of other common functional groups. acs.org |

| Transition-Metal-Free Reactions | Utilizing reagents like strong bases to mediate transformations, avoiding metal catalysts. | Offers more sustainable and potentially lower-cost routes for functionalization. acs.org |

Q & A

Q. What are the recommended synthetic routes for 1,1,2,2,3,4-hexafluorocyclobutane and its stereoisomers?

Synthesis typically involves fluorination of cyclobutane precursors. For example, halogen-exchange reactions using 1,2-dichlorohexafluorocyclohexane (CAS 356-18-3) and trifluoroethylene (CAS 359-11-5) under high-pressure fluorinating conditions yield stereoisomers. Separation of cis- and trans-isomers (CAS 22819-47-2 and 23012-94-4, respectively) requires fractional distillation or chiral chromatography .

Q. How can structural configurations of cis- vs trans-1,1,2,2,3,4-hexafluorocyclobutane be experimentally distinguished?

Vibrational spectroscopy (FTIR) identifies distinct C-F stretching modes due to steric and electronic differences. X-ray crystallography resolves spatial arrangements, while gas-phase ion mobility spectrometry differentiates isomers based on collision cross-sections .

Q. What thermodynamic parameters are critical for modeling phase behavior in experimental systems?

Critical constants (temperature, pressure) can be derived using adiabatic calorimetry. Group contribution methods, validated against perfluorocyclobutane analogs (e.g., c-C₄F₈), estimate properties like heat capacity and vapor pressure. For example, c-C₄F₈ has a critical temperature of 347 K and pressure of 2.9 MPa, providing a reference framework .

Advanced Research Questions

Q. What fragmentation pathways dominate in vacuum ultraviolet (VUV) photoionization of cis-1,1,2,2,3,4-hexafluorocyclobutane?

At 25–170 eV photon energy, dissociative photoionization produces dominant C₃H₂F₃⁺ and C₂HF₃⁺ fragments. Yield curves decline with energy (e.g., 30% reduction at 170 eV vs 30 eV). Photoelectron-photoion-photoion coincidence (PEPIPICO) spectra reveal sequential dissociation mechanisms, such as C-F bond cleavage followed by ring-opening .

Q. How do stereochemical differences impact reactivity and physicochemical properties?

cis-Isomers exhibit higher dipole moments (due to asymmetric fluorine distribution), influencing solvation dynamics and ion-molecule collision cross-sections. trans-Isomers may undergo lower-energy ring-opening reactions due to reduced steric hindrance, as observed in analogous fluorinated cyclobutanes .

Q. How should researchers address contradictions in appearance energy (AE) measurements for fluorinated cyclobutane derivatives?

Discrepancies in AE values (e.g., for ion formation) arise from metastable states and detection thresholds. Cross-validate using dual methodologies: electron impact mass spectrometry (for threshold AE) and synchrotron-based photoionization (for state-resolved AE). Ab initio calculations (e.g., CCSD(T)) can reconcile experimental and theoretical values .

Q. What methodologies assess environmental persistence and degradation kinetics?

Accelerated UV degradation studies with GC-MS monitoring identify primary degradation products (e.g., trifluoroacetic acid). Computational models (DFT) evaluate C-F bond dissociation energies to predict atmospheric lifetimes. For example, perfluorocyclobutane (c-C₄F₈) has a global warming potential (GWP) of 10,300 over 100 years, highlighting the need for similar assessments for hexafluorocyclobutane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.